4-Ethylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrimidin-5-amine typically involves the reaction of ethylamine with a pyrimidine derivative. One common method is the alkylation of 5-aminopyrimidine with ethyl iodide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethylpyrimidin-5-amine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
4-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Propylpyrimidin-5-amine: Contains a propyl group instead of an ethyl group.
4-Butylpyrimidin-5-amine: Contains a butyl group instead of an ethyl group.
Comparison: 4-Ethylpyrimidin-5-amine is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and electronic properties, making it distinct in its interactions and applications.
Properties
IUPAC Name |
4-ethylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWWGMPWQUJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.